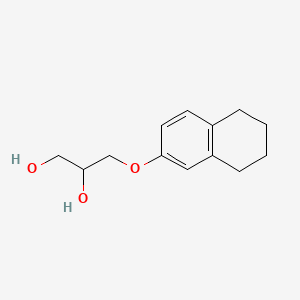

3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol

Description

Properties

CAS No. |

63991-84-4 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol |

InChI |

InChI=1S/C13H18O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h5-7,12,14-15H,1-4,8-9H2 |

InChI Key |

RQKDNQXTAVOGPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through several synthetic routes. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol

- CAS No.: 88678-34-6 (from )

- Molecular Formula : C₁₃H₁₈O₃ (inferred from structural analogs in –4)

- Structure: Comprises a 1,2-propanediol backbone with a 5,6,7,8-tetrahydro-2-naphthyloxy substituent at position 3.

Applications : Likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, given its structural similarity to compounds listed in –6.

Comparison with Structural Analogs

Positional Isomers

Substituted Propanediol Derivatives

- 3-Phenoxy-1,2-propanediol (CAS 538-43-2, –4): Molecular Formula: C₉H₁₂O₃ (vs. C₁₃H₁₈O₃ for the target compound). Key Difference: Replaces the tetrahydro-naphthyl group with a simple phenyl ring. Properties: Lower molecular weight (168.19 g/mol) and higher hydrophobicity compared to the target compound.

Tetrahydro-Naphthalene Derivatives with Functional Groups

- 1-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1-methylethyl)-2-naphthalenyl]-propanone (): Contains a ketone group and bulky substituents (tetramethyl, isopropyl). Impact: Increased steric bulk may reduce solubility but enhance receptor binding specificity, as seen in odorant ligands (OLES compounds in ).

Pharmacologically Active Analogs

- Sapropterin Dihydrochloride (CAS 69056-38-8, ): Structure: Tetrahydro-pteridinone core with hydroxyl and propyl groups.

Comparative Data Table

Research Findings and Key Differences

Structural and Physicochemical Properties

- Solubility : The tetrahydro-naphthyl group in the target compound may improve water solubility compared to fully aromatic naphthalene derivatives (e.g., 1-fluoronaphthalene in ) .

- Stability : Bulky substituents (e.g., tetramethyl groups in ) reduce oxidative degradation but may complicate synthesis .

Biological Activity

3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol, also known by its CAS number 63991-84-4, is an organic compound that has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol |

| CAS Registry Number | 63991-84-4 |

| Density | 1.178 g/cm³ |

| Boiling Point | 425.63 °C |

| Flash Point | 211.21 °C |

Synthesis Methods

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through various synthetic routes. A common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base like sodium hydroxide. This reaction typically proceeds via the formation of an epoxide intermediate followed by ring-opening to yield the desired product.

The mechanism of action for this compound is multifaceted and largely depends on its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .

Pharmacological Effects

Research indicates that 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models.

- Antioxidant Properties : It may protect cells from oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest it could have protective effects against neurodegeneration .

Case Studies and Research Findings

- Neuroprotection in Rodent Models :

- Anti-inflammatory Studies :

- Antioxidant Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.